Cas no 66839-66-5 (Bombesin,3-L-lysine-)

Bombesin,3-L-lysine-, is a synthetic peptide analog derived from the natural bombesin sequence, modified by the substitution of a lysine residue at the third position. This modification enhances its stability and binding affinity for bombesin receptors, particularly GRP-R and NMB-R, making it valuable for research applications in neurobiology, oncology, and cell signaling studies. The lysine substitution improves solubility in aqueous buffers, facilitating in vitro and in vivo experiments. Its high purity and well-characterized structure ensure reproducibility in experimental settings. This peptide is particularly useful for investigating receptor-ligand interactions, tumor targeting, and peptide-based therapeutic development.
Bombesin,3-L-lysine- structure
Bombesin,3-L-lysine- structure
Product Name:Bombesin,3-L-lysine-
CAS No:66839-66-5
MF:C71H110N22O18S
MW:1591.83471345901
CID:528299
PubChem ID:16132913
Update Time:2025-10-29

Bombesin,3-L-lysine- Chemical and Physical Properties

Names and Identifiers

    • Bombesin,3-L-lysine-
    • (Lys?)-Bombesin
    • (Lys3)-Bombesin
    • [Lys3]-Bombesin,Pyr-QKLGNQWAVGHLM-NH2
    • [LYS3]-BOMBESIN
    • bombesin-3-L-lysine
    • GLP-GLN-LYS-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2
    • PGLU-GLN-LYS-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2
    • PYR-GLN-LYS-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2
    • PYROGLU-GLN-LYS-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-HIS-LEU-MET NH2
    • PYR-QKLGNQWAVGHLM-NH2
    • 3-L-Lysinebombesin
    • [lys3]bombesin
    • [Lys3]-Bombesin, >=97% (HPLC)
    • 66839-66-5
    • Inchi: 1S/C71H110N22O18S/c1-35(2)25-48(90-63(103)44(15-11-12-23-72)87-65(105)46(16-19-53(73)94)88-64(104)45-18-21-56(97)83-45)62(102)79-32-57(98)85-52(29-55(75)96)70(110)89-47(17-20-54(74)95)66(106)92-50(27-39-30-78-42-14-10-9-13-41(39)42)67(107)82-38(7)61(101)93-59(37(5)6)71(111)80-33-58(99)84-51(28-40-31-77-34-81-40)69(109)91-49(26-36(3)4)68(108)86-43(60(76)100)22-24-112-8/h9-10,13-14,30-31,34-38,43-52,59,78H,11-12,15-29,32-33,72H2,1-8H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,111)(H,82,107)(H,83,97)(H,84,99)(H,85,98)(H,86,108)(H,87,105)(H,88,104)(H,89,110)(H,90,103)(H,91,109)(H,92,106)(H,93,101)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,59-/m0/s1
    • InChI Key: DXMFSGIDMUPBCC-FPFNSDSHSA-N
    • SMILES: C1(=CNC2C=CC=CC1=2)C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CCSC)CC1N=CNC=1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]1NC(=O)CC1

Computed Properties

  • Exact Mass: 1590.81000
  • Monoisotopic Mass: 1590.809
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 21
  • Hydrogen Bond Acceptor Count: 40
  • Heavy Atom Count: 112
  • Rotatable Bond Count: 64
  • Complexity: 3300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 12
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 676A^2
  • XLogP3: -3.9

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • Boiling Point: 2075.0±65.0 °C(Predicted)
  • Water Partition Coefficient: Soluble in water at 1mg/ml.
  • PSA: 675.55000
  • LogP: 2.97390
  • pka: 13.04±0.46(Predicted)
  • Solubility: Soluble in water at 1mg/ml.

Bombesin,3-L-lysine- Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

Bombesin,3-L-lysine- Pricemore >>

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A2B Chem LLC
AH13299-25mg
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